molecular formula C8H7ClO2 B1353838 1-(2-Chloro-5-hydroxyphenyl)ethanone CAS No. 58020-38-5

1-(2-Chloro-5-hydroxyphenyl)ethanone

Cat. No.: B1353838
CAS No.: 58020-38-5
M. Wt: 170.59 g/mol
InChI Key: YJNYFHXIRJVPGM-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H7ClO2 and a molecular weight of 170.59 g/mol . It is also known by its IUPAC name, 1-(2-chloro-5-hydroxyphenyl)ethan-1-one. This compound is a derivative of acetophenone and contains both a chloro and a hydroxy group on the aromatic ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chloro-5-hydroxyphenyl)ethanone can be synthesized through various methods. One common synthetic route involves the Friedel-Crafts acylation of 2-chloro-5-hydroxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In industrial settings, the production of 1-(2-chloro-5-hydroxyphenyl)ethan-1-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 1-(2-Chloro-5-oxophenyl)ethan-1-one.

    Reduction: 1-(2-Chloro-5-hydroxyphenyl)ethanol.

    Substitution: 1-(2-Amino-5-hydroxyphenyl)ethan-1-one or 1-(2-Mercapto-5-hydroxyphenyl)ethan-1-one.

Scientific Research Applications

1-(2-Chloro-5-hydroxyphenyl)ethanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-hydroxyphenyl)ethanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-4-hydroxyphenyl)ethan-1-one: Similar structure but with the hydroxy group at the 4-position.

    1-(2-Chloro-3-hydroxyphenyl)ethan-1-one: Hydroxy group at the 3-position.

    1-(2-Chloro-5-methoxyphenyl)ethan-1-one: Methoxy group instead of hydroxy.

Uniqueness

1-(2-Chloro-5-hydroxyphenyl)ethanone is unique due to the specific positioning of the chloro and hydroxy groups, which confer distinct reactivity and biological activity. This unique structure allows for targeted modifications and applications in various fields.

Properties

IUPAC Name

1-(2-chloro-5-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-5(10)7-4-6(11)2-3-8(7)9/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNYFHXIRJVPGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60499274
Record name 1-(2-Chloro-5-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58020-38-5
Record name 1-(2-Chloro-5-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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